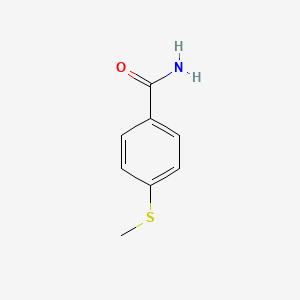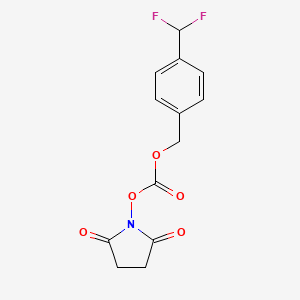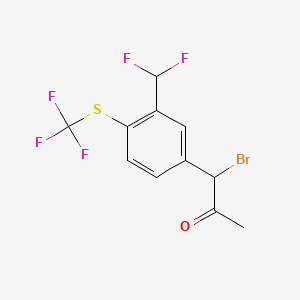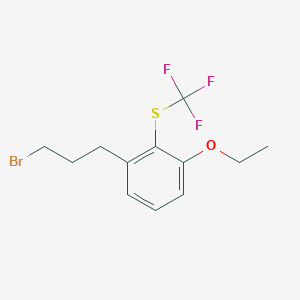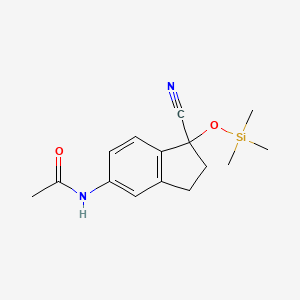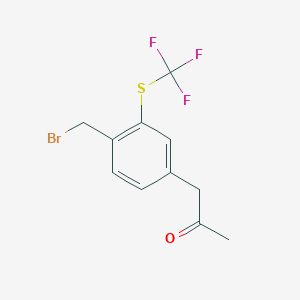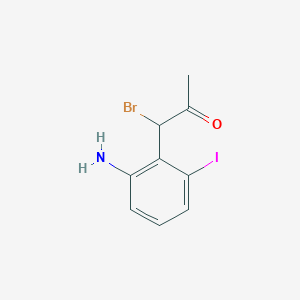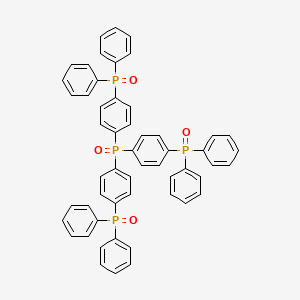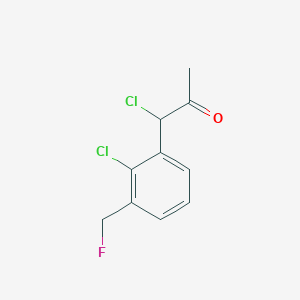
1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2FO and a molecular weight of 235.08 g/mol . This compound is characterized by the presence of chloro, fluoro, and carbonyl functional groups, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one typically involves the chlorination of 1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents can also be employed to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The carbonyl group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
類似化合物との比較
Similar Compounds
1-Chloropropan-2-one: A simpler analog with only one chloro group and no aromatic ring.
2-Chloro-1-(4-fluorophenyl)ethanone: Contains a fluorophenyl group but lacks the additional chloro substituent.
Chloroacetone: Another chlorinated ketone with different substitution patterns.
Uniqueness
1-Chloro-1-(2-chloro-3-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chloro and fluoro substituents on an aromatic ring, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C10H9Cl2FO |
|---|---|
分子量 |
235.08 g/mol |
IUPAC名 |
1-chloro-1-[2-chloro-3-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c1-6(14)9(11)8-4-2-3-7(5-13)10(8)12/h2-4,9H,5H2,1H3 |
InChIキー |
GPUWYUBZOHAAPG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC=CC(=C1Cl)CF)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


